S-Bioallethrin

Description

Historical Development and Discovery

Allethrin, the first synthetic pyrethroid insecticide, was discovered in 1949 by Milton S. Schechter at the United States Department of Agriculture (USDA) through esterification of chrysanthemic acid with allethrolone. This breakthrough marked a pivotal shift from reliance on natural pyrethrins, which were photolabile and scarce due to seasonal pyrethrum flower harvests. Sumitomo Chemical Co., Ltd. commercialized allethrin in 1953 after refining synthesis protocols, overcoming early challenges in cost and scalability. The compound’s structural similarity to pyrethrin I facilitated its adoption in household insecticides, particularly in mosquito coils and aerosol sprays.

Key milestones include:

- 1949 : Synthesis by Schechter and LaForge.

- 1953 : Industrial-scale production by Sumitomo Chemical.

- 1960s–1970s : Emergence as a template for subsequent pyrethroid development.

The synthesis process involved multi-step reactions, contrasting sharply with simpler organochlorines like DDT (Figure 1). Early patents, such as US2768965A, detailed methods for optimizing stereochemical configurations to enhance insecticidal activity.

Table 1: Historical Timeline of Allethrin Development

| Year | Event | Significance |

|---|---|---|

| 1949 | Synthesis by Schechter at USDA | First synthetic pyrethroid |

| 1953 | Commercial production by Sumitomo Chemical | Enabled widespread agricultural/household use |

| 1961 | Propargyl derivative research | Basis for prallethrin development |

Classification Within Pyrethroid Insecticides

Allethrin belongs to Type I pyrethroids , characterized by the absence of an α-cyano group at the benzylic position (Figure 2). This structural distinction confers unique neurotoxic effects on insects, primarily through voltage-gated sodium channel modulation.

Key Classification Features:

- Chemical Structure : Comprises a cyclopropanecarboxylic acid esterified with a substituted cyclopentenol.

- Mode of Action : Prolongs sodium channel activation, causing hyperexcitation and paralysis in insects.

- Comparative Efficacy : Less photostable than Type II pyrethroids (e.g., deltamethrin) but effective in low-dose applications.

Table 2: Type I vs. Type II Pyrethroids

| Parameter | Type I (e.g., Allethrin) | Type II (e.g., Cypermethrin) |

|---|---|---|

| α-Cyano Group | Absent | Present |

| Primary Effect | Tremors (T-syndrome) | Choreoathetosis (CS-syndrome) |

| Photostability | Moderate | High |

| Mammalian Toxicity | Lower | Higher |

Properties

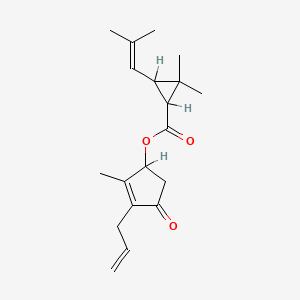

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-PVAVHDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2039336 | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID. | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

~120 °C | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.98 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1 | |

| Record name | D-TRANS-ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-trans-Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-dl-trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOALLETHRIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF4AL7FRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Y8J603E78R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8J603E78R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Allethrin is chemically classified as a pyrethroid, which mimics the natural insecticide pyrethrin derived from chrysanthemum flowers. Its structure allows it to interact with sodium ion channels in the nervous system of insects, leading to prolonged depolarization and subsequent paralysis. This mechanism is crucial for its effectiveness against a wide range of pests, including mosquitoes, flies, and other agricultural pests .

Agricultural Applications

- Pest Control : Allethrin is extensively used in agriculture to manage pest populations that threaten crop yields. Its efficacy against various insects makes it a preferred choice for farmers looking to protect their crops from infestations.

- Vector Control : The compound is particularly effective in controlling mosquito populations, thereby reducing the transmission of mosquito-borne diseases such as malaria and dengue fever. Its application in areas prone to these diseases is critical for public health .

Domestic Uses

- Household Insecticides : Allethrin is commonly found in household insecticide products such as sprays, coils, and mats. These products are designed to provide immediate relief from insect infestations within homes .

- Veterinary Applications : It is also used in veterinary medicine for controlling fleas and ticks on pets, ensuring the health and comfort of animals .

Environmental Impact

The widespread use of allethrin raises concerns regarding environmental contamination. Studies have shown that allethrin can persist in the environment, leading to potential risks for non-target organisms, including beneficial insects and aquatic life. The degradation of allethrin through microbial action has been studied to mitigate these effects. For instance, a novel fungus has been identified that can biodegrade allethrin effectively, suggesting potential bioremediation strategies .

Health Implications

Research indicates that exposure to allethrin may have adverse health effects on humans and animals. Studies have demonstrated that developmental exposure can lead to oxidative stress and reproductive toxicity in mammals. Specifically, allethrin exposure has been linked to disruptions in ovarian function and fertility issues in female rats due to its effects on the PI3K/AKT/mTOR signaling pathway .

Case Studies

-

Case Study 1: Mosquito Control

A study conducted in rural areas demonstrated that the application of allethrin-based insecticides significantly reduced mosquito populations, contributing to lower incidences of malaria among local residents. -

Case Study 2: Environmental Degradation

Research on the biodegradation of allethrin highlighted the effectiveness of specific fungal strains in breaking down this compound in contaminated soils, showcasing a promising approach for environmental cleanup .

Data Tables

| Application Area | Specific Use | Effectiveness | Environmental Concerns |

|---|---|---|---|

| Agricultural Pest Control | Crop protection | High | Soil contamination |

| Vector Control | Mosquito population reduction | High | Non-target species harm |

| Household Products | Insect sprays and coils | Moderate | Indoor air quality |

| Veterinary Medicine | Flea and tick control | High | Animal health risks |

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

Allethrin undergoes hydrolysis under alkaline conditions, leading to cleavage of its ester bond. This reaction produces allethrolone (acid component) and cyclopropane carboxylic acid derivatives (ester component) . In biological systems, rats metabolize allethrin via ester hydrolysis, with elimination occurring through urine and feces .

Photolysis and UV Decomposition

Exposure to sunlight or UV light triggers photolysis, resulting in:

-

Ester cleavage

-

Di-pi-methane rearrangement

-

Oxidation at the isobutenyl methyl group

-

Epoxidation at the isobutenyl double bond

-

Cis/trans-isomerization

Major degradation products include cyclopropylrethronyl chrysanthemate and derivatives modified at the isobutenyl group .

| Degradation Product | Reaction Mechanism |

|---|---|

| Cyclopropylrethronyl chrysanthemate | Ester cleavage and rearrangement |

| 3-(2-hydroxymethyl) derivative | Oxidation of the isobutenyl group |

| 3-(1-epoxy) derivative | Epoxidation of the isobutenyl double bond |

Thermal Degradation

At elevated temperatures (>400°C), allethrin undergoes rapid pyrolysis , producing polymerized and decomposed residues . Lower temperatures (e.g., 150°C) cause vaporization and partial decomposition, yielding allethrolone , pyrocin , and cis-dihydrochrysanthemo-delta-lactone .

Microbial Biodegradation

Fungal Degradation :

-

Fusarium sp. CF2 degrades allethrin under optimized conditions (26°C, pH 6.0), achieving 95% degradation within 5 days .

-

Kinetics follow first-order reaction models, with a half-life of 144 hours .

Bacterial Degradation :

-

Bacillus megaterium HLJ7 removes 96.5% of allethrin within 11 days, with a half-life of 3.56 days .

-

Degradation involves ester bond cleavage , followed by metabolism of the five-carbon ring and subsequent intermediates .

| Organism | Optimal Conditions | Degradation Efficiency | Half-Life |

|---|---|---|---|

| Fusarium sp. CF2 | 26°C, pH 6.0 | 95% (5 days) | 144 hours |

| B. megaterium HLJ7 | 32.18°C, pH 7.52 | 96.5% (11 days) | 3.56 days |

Incompatibility Reactions

Allethrin reacts with:

Comparison with Similar Compounds

Structural Classification and Mechanism of Action

Pyrethroids are categorized into Type I (non-α-cyano) and Type II (α-cyano) based on structural differences (Table 1).

Table 1: Structural and Functional Classification of Pyrethroids

- Allethrin (Type I): Induces repetitive action potentials in nerves by delaying VGSC closure. This hyperexcitation is temperature-dependent, with greater insecticidal activity at lower temperatures .

- Type II Pyrethroids: Cause persistent depolarization due to prolonged sodium influx, leading to faster knockdown but distinct resistance profiles .

Estrogenic Potential and Toxicity

Allethrin’s estrogenic activity is notably lower compared to other pyrethroids. In MCF-7 human breast cancer cells:

- Sumithrin and Fenvalerate induced 4-fold pS2 expression (a biomarker for estrogenicity), comparable to the 5-fold induction by 10 nM estradiol (E2).

Table 2: Estrogenic Activity of Pyrethroids (30 pM Concentration)

| Compound | pS2 Induction (vs. E2 Control) | Significance (p < 0.05) |

|---|---|---|

| Sumithrin | ~4-fold | Yes |

| Fenvalerate | ~4-fold | Yes |

| Allethrin | Not significant | No |

| Permethrin | Not significant | No |

Allethrin’s toxicity in mammals includes testicular damage (e.g., reduced Sertoli cell counts in rats), though co-administration of Vitamin E mitigates these effects .

Environmental Persistence and Biodegradation

Allethrin degrades slower in the environment than some pyrethroids, with microbial degradation being a critical pathway. The fungus Fusarium proliferatum CF2 demonstrates exceptional degradation efficiency:

Table 3: Biodegradation Efficiency Across Pyrethroids

Environmental factors like pH and turbidity also influence allethrin’s persistence, showing negative correlations with water turbidity and total suspended solids (TSS) .

Resistance in Target Species

Mosquito resistance to allethrin varies geographically:

Table 4: Regional Efficacy of Allethrin Against Mosquitoes

| Region | Species | Mortality Rate | Comparative Compound (Mortality) |

|---|---|---|---|

| Thailand | Aedes aegypti | 90–96% | Prallethrin + synergist (>95%) |

| Malaysia | Culex quinquefasciatus | <50% | Permethrin (resistant) |

Neurotoxic Effects and Insect Behavior

Allethrin’s hyperexcitatory action disrupts insect feeding:

Preparation Methods

Reaction Mechanism and Conditions

CMA is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form chrysanthemummonocarboxylic acid chloride (CMAC). The subsequent esterification occurs in anhydrous dibutyl ether under reflux (21–24°C), with pyridine as a catalyst to neutralize HCl byproducts.

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| CMA Purity | ≥98.1% |

| Solvent | Dibutyl ether |

| Temperature | 21–24°C |

| Reaction Time | 2–6 hours |

| Catalyst | Pyridine (0.62 mol per 0.5 mol CMA) |

Purification and Impurity Management

Post-reaction, the mixture undergoes sequential washes with dilute hydrochloric acid (1%), sodium hydroxide (2%), and water to remove unreacted CMA, pyridine, and byproducts. Tertiary alcohol isomers and hydroxydiketones, common contaminants in cyclopentenolone, are removed via fractional distillation due to their lower boiling points compared to allethrin.

Challenges:

- Residual CMA anhydride formation from CMAC and trace water.

- Saponification risks during alkaline washing, mitigated by diluting the reaction mixture with additional solvent.

Anhydride Method: Enhanced Selectivity and Yield

To address acid chloride limitations, the anhydride method emerged, leveraging CMA anhydride’s selectivity for cyclopentenolone over contaminants.

Synthesis of CMA Anhydride

CMA reacts with excess acetic anhydride under reflux to form CMA anhydride, with unreacted acetic anhydride removed via distillation.

Reaction Equation:

$$

\text{2 CMA} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CMA Anhydride} + 2 \text{CH}_3\text{COOH}

$$

Esterification Process

CMA anhydride and cyclopentenolone are heated (50–200°C) in dibutyl ether, yielding allethrin without side reactions from hydroxydiketones or tertiary alcohols.

Advantages Over Acid Chloride Method:

- No pyridine required, simplifying purification.

- Contaminants remain unreacted, enabling straightforward distillation.

Solvent Systems and Reaction Optimization

Solvent choice critically influences reaction efficiency and product purity.

Preferred Solvents

Temperature Control

Maintaining temperatures below 25°C during CMAC addition prevents exothermic side reactions, while higher temperatures (50–200°C) accelerate anhydride-based esterification.

Comparative Analysis of Synthesis Methods

| Parameter | Acid Chloride Method | Anhydride Method |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Purity | 90–92% (requires distillation) | 95–98% (reduced byproducts) |

| Key Contaminants | CMA anhydride, hydroxydiketones | None (contaminants inert) |

| Process Complexity | High (multiple washing steps) | Moderate (simplified purification) |

Industrial-Scale Considerations

Modern facilities favor the anhydride method for its scalability and reduced waste. A typical batch process involves:

Q & A

Basic Research Questions

Q. What standardized analytical methods are used to quantify allethrin in plant matrices, and how are they validated?

- Methodology : High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection is a validated method for allethrin quantification. Key steps include sample preparation (methanolic extraction), calibration curves (40–320 ng/spot), and validation parameters such as precision (intra-day RSD: 0.15–0.46%; inter-day RSD: 0.26–0.61%), accuracy (recovery rates: ~99.88%), and sensitivity (LOD: 13 ng; LOQ: 40 ng). Triplicate measurements ensure reproducibility .

Q. How do researchers assess allethrin’s inhibitory effects on human drug transporters (e.g., OCT1, MATE1)?

- Methodology : Concentration-response experiments using transfected cell lines (e.g., HEK293) measure transporter activity via fluorescence or radiolabeled substrates. Data are normalized to control (100% activity), with IC50 values calculated using nonlinear regression. Triplicate assays and SEM error bars ensure statistical rigor. For example, allethrin inhibits OCT1 with IC50 = 12.3 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.